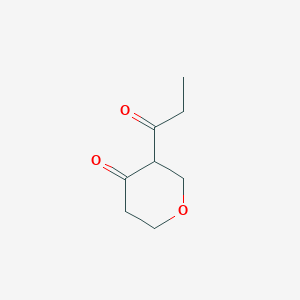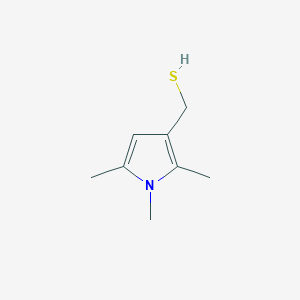
(1,2,5-Trimethyl-1H-pyrrol-3-YL)methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2,5-Trimethyl-1H-pyrrol-3-YL)methanethiol is an organic compound with the molecular formula C8H13NS It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom The compound is characterized by the presence of three methyl groups attached to the pyrrole ring and a methanethiol group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,5-Trimethyl-1H-pyrrol-3-YL)methanethiol typically involves the alkylation of a pyrrole derivative. One common method is the reaction of 1,2,5-trimethylpyrrole with a suitable thiolating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the methanethiol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(1,2,5-Trimethyl-1H-pyrrol-3-YL)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide.
Substitution: The methyl groups and the thiol group can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
(1,2,5-Trimethyl-1H-pyrrol-3-YL)methanethiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme mechanisms and as a probe for thiol-containing biomolecules.
Industry: It may be used in the production of specialty chemicals, fragrances, or as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of (1,2,5-Trimethyl-1H-pyrrol-3-YL)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins or other biomolecules, potentially altering their function. This interaction can affect various cellular pathways, including those involved in redox regulation, signal transduction, and enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
(1,2,5-Trimethyl-1H-pyrrol-3-YL)methanamine: Similar structure but with an amine group instead of a thiol group.
(1,2,5-Trimethyl-1H-pyrrol-3-YL)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
(1,2,5-Trimethyl-1H-pyrrol-3-YL)methane: Similar structure but without any functional group attached to the methylene carbon.
Uniqueness
The presence of the thiol group in (1,2,5-Trimethyl-1H-pyrrol-3-YL)methanethiol imparts unique chemical reactivity compared to its analogs. Thiol groups are known for their nucleophilicity and ability to form strong covalent bonds with electrophiles, making this compound particularly useful in applications requiring specific and strong interactions with target molecules.
Propiedades
Fórmula molecular |
C8H13NS |
|---|---|
Peso molecular |
155.26 g/mol |
Nombre IUPAC |
(1,2,5-trimethylpyrrol-3-yl)methanethiol |
InChI |
InChI=1S/C8H13NS/c1-6-4-8(5-10)7(2)9(6)3/h4,10H,5H2,1-3H3 |
Clave InChI |
TXXUGVLODBGEDX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N1C)C)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



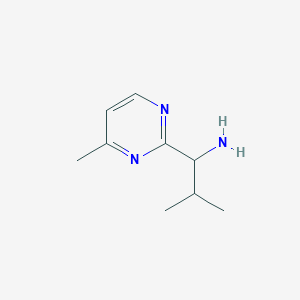
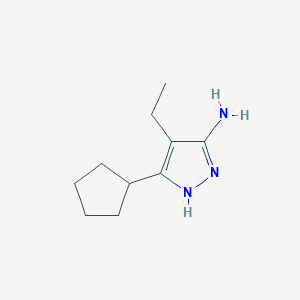
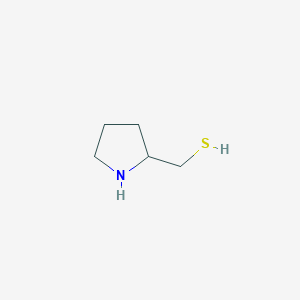
![2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol](/img/structure/B13071069.png)
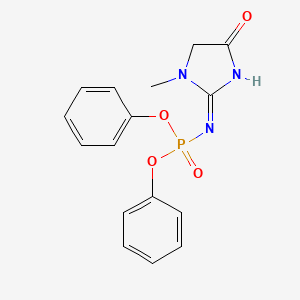
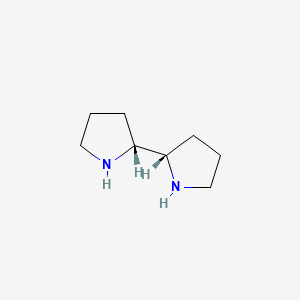
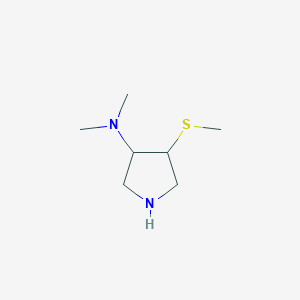
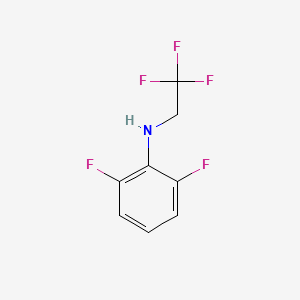
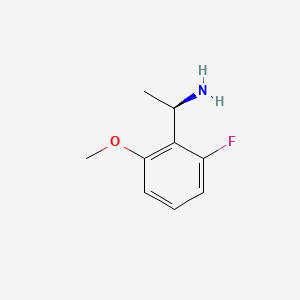
![5-Methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene](/img/structure/B13071105.png)
![3-{[2-(carboxymethoxy)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B13071107.png)

